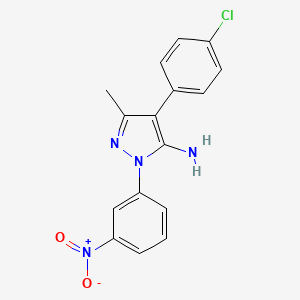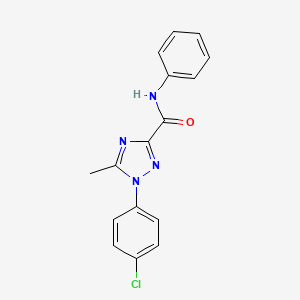
2-Chloro-5-isothiocyanatopyridine
Descripción general
Descripción
2-Chloro-5-isothiocyanatopyridine (2-Cl-5-ITCP) is an organic compound that has been widely used in the synthesis of various compounds and materials. It is a versatile and cost-effective reagent with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry. 2-Cl-5-ITCP has been used in the synthesis of organic compounds, polymers, and nanomaterials, as well as in the preparation of various pharmaceuticals. In addition, 2-Cl-5-ITCP has been used in the development of various analytical techniques, such as chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : A study summarized the synthetic methods for related chloropyridines, highlighting the application of these compounds as intermediates in pharmaceuticals, agrochemicals, and herbicides (Li Zheng-xiong, 2004).
Characterization of Derivatives : Research on the synthesis and characterization of derivatives containing 2-chloropyridin-5-yl-methyl moiety has been conducted, demonstrating the versatility of chloropyridines in chemical reactions (B. S. Holla et al., 2004).
Solubility and Physical Properties
- Solubility Studies : The solubility of 2-chloro-5-chloromethylpyridine, a close analogue, in various solvents has been measured, providing essential data for industrial design and theoretical studies (Xiaohua Shi et al., 2010).
Medicinal Chemistry and Drug Design
- Antitumor Activity : Pyridinesulfonamide, a fragment similar to 2-Chloro-5-isothiocyanatopyridine, has been used in the synthesis of compounds with antitumor activity. The enantiomers of a derivative were studied for their effects on PI3Kα kinase and cancer cell inhibition (Zhixu Zhou et al., 2015).
Pesticide and Agrochemical Intermediates
- Pesticide Intermediates : A study focused on 2-Chloro-5-trichloromethylpyridine, an important intermediate in the synthesis of medicines and pesticides, exploring efficient separation and purification methods (Su Li, 2005).
Novel Reactions and Synthesis Techniques
Single-Molecule Magnet Behavior : Research on mononuclear Co(II) complexes using bis(imino)pyridine and isothiocyanate ligands has shown Single-Molecule Magnet (SMM) behavior, indicating potential applications in molecular electronics (T. Jurca et al., 2011).
Regiocontrolled Polyarylation : A study reported a new route for the synthesis of pentaarylpyridine, which could be useful for creating environment-sensitive probes (Christelle Doebelin et al., 2014).
Safety and Hazards
2-Chloro-5-isothiocyanatopyridine may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It can cause serious eye irritation and skin irritation. It is toxic if swallowed . In case of exposure, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to seek immediate medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZUQNKMJHXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
323588-81-4 | |
| Record name | 2-chloro-5-isothiocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)

![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)

![2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B3035452.png)